
DBCO-PEG1-NHS ester
Übersicht
Beschreibung
DBCO-PEG1-NHS ester is a compound that contains several functional groups, including a dibenzylcyclooctyne group, a polyethylene glycol linker, and an N-hydroxysuccinimide ester group. This compound is widely used in drug research and development due to its ability to react specifically and efficiently with primary amines, forming a covalent bond. It is commonly used in copper-free click chemistry reactions .
Wirkmechanismus
Target of Action
The primary target of DBCO-PEG1-NHS ester are primary amines (-NH2) on biomolecules . These can be found on the side chains of lysine residues or aminosilane-coated surfaces .
Mode of Action
This compound interacts with its targets through a covalent bond formation . The NHS ester moiety of the compound reacts selectively and efficiently with primary amines at neutral or slightly basic conditions . This reaction forms stable amide bonds, enabling the covalent attachment of the DBCO-PEG1 moiety to proteins, peptides, or other molecules containing primary amines .
Biochemical Pathways
The DBCO group in this compound allows for rapid and selective coupling to azide-containing molecules through a highly specific click chemistry reaction . This reaction is part of the strain-promoted alkyne-azide cycloaddition (SPAAC) pathway .
Pharmacokinetics
The hydrophilic PEG spacer arm in this compound improves the water solubility of the compound . This property, along with the long and flexible connection provided by the PEG spacer, minimizes steric hindrance involved with ligation . These factors contribute to the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
The result of the action of this compound is the formation of a covalent bond with primary amines on biomolecules . This enables the covalent attachment of the DBCO-PEG1 moiety to proteins, peptides, or other molecules containing primary amines . The compound is commonly used for copper-free Click Chemistry reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG1-NHS ester involves the conjugation of dibenzylcyclooctyne with polyethylene glycol and N-hydroxysuccinimide ester. The reaction typically occurs in a dry, water-miscible organic solvent such as dimethyl sulfoxide or dimethylformamide. The NHS ester moiety is moisture-sensitive and should be handled under an inert atmosphere to avoid hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-PEG1-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The reaction with primary amines typically occurs at neutral to slightly basic pH (7.0-8.5) and can be carried out at room temperature. Common reagents include primary amine-containing compounds such as lysine residues or aminosilane-coated surfaces .
Major Products Formed
The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the conjugation of the DBCO-PEG1 moiety to the target molecule .
Wissenschaftliche Forschungsanwendungen
DBCO-PEG1-NHS ester is a chemical compound with diverse applications, particularly in scientific research. It functions as a click chemistry reagent and a PEG-based PROTAC linker . The compound contains a DBCO group that facilitates strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azides . Additionally, the NHS ester group enables easy attachment to primary or secondary amine groups in proteins, peptides, or small molecules .
Experimental Procedures and Case Studies
Antibody Conjugation: DBCO-NHS esters can be used to functionalize antibodies . For instance, in CITE-seq (Cellular Indexing of Transcriptomes and Epitopes by sequencing), anti-CD49e was conjugated with an oligonucleotide using the DBCO-S-S-NHS ester linker .
- General Protocol: Antibodies are adjusted to a concentration of 1 mg/ml with PBS. DBCO-NHS esters are dissolved in anhydrous DMSO to a concentration of 10 mM and added to the antibody solution in varying molar excesses (e.g., from 1:1 to 1:25). The reaction is kept at room temperature for 45–60 minutes under rotary shaking. Unreacted and excessive DBCO-NHS is removed by dialysis, gel filtration, or ultrafiltration .
Oligonucleotide Modification: Amine-modified oligonucleotides can be reacted with 3-azidopropionic acid sulfo-NHS ester (3AA-NHS) to introduce an azide group, which can then react with DBCO-modified molecules .
- General Protocol: 3AA-NHS is dissolved in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mM. 3AA-NHS in DMSO is added to the aqueous oligonucleotide solution to reach a 10 × molar excess of 3AA-NHS to oligonucleotide. The NHS reaction is kept at RT for 2 h under shaking conditions. Excess 3AA-NHS is removed by dialysis .
- The hydrophobicity of DBCO can affect the properties of the modified molecule. Different DBCO crosslinkers can be used to optimize conjugation .
- The PEG spacer arm enhances water solubility and reduces aggregation of labeled proteins in solution . It also minimizes steric hindrance during ligation .
- DBCO-NHS Esters are not recommended for labeling proteins or other biopolymers in aqueous buffers due to poor aqueous solubility .
- Ensure that the molecules to be conjugated are properly labeled or activated for the DBCO-azide reaction to occur .
Vergleich Mit ähnlichen Verbindungen
DBCO-PEG1-NHS ester is unique due to its combination of functional groups, which provide several advantages:
Improved Solubility: The polyethylene glycol linker enhances the solubility of the compound in aqueous solutions.
Reduced Immunogenicity: The PEG linker reduces the immunogenicity of the conjugated molecules.
Increased Circulation Time: The PEG linker increases the circulation time of drug conjugates in the bloodstream.
Similar Compounds
- DBCO-PEG2-NHS ester
- DBCO-PEG3-NHS ester
- DBCO-PEG4-NHS ester
- DBCO-PEG5-NHS ester
- DBCO-PEG6-NHS ester .
These compounds share similar functional groups but differ in the length of the polyethylene glycol linker, which can affect their solubility, stability, and reactivity.
Biologische Aktivität
DBCO-PEG1-NHS ester is a bioorthogonal compound widely used in bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and other therapeutic modalities. Its unique structure allows for selective reactions with azide-containing molecules, facilitating the formation of stable linkages in biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
This compound has the following chemical characteristics:
- Chemical Formula : C23H18N2O5
- Molecular Weight : 402.40 g/mol
- CAS Number : 2228857-34-7
- Solubility : Soluble in DMSO, DMF, THF, and acetonitrile
- Appearance : White to light yellow powder
The compound contains a dibenzocyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimidyl (NHS) ester group, which enhances its reactivity with primary amines under physiological conditions.
The biological activity of this compound primarily involves its ability to form covalent bonds with azide groups through a strain-promoted alkyne-azide cycloaddition reaction. This reaction occurs rapidly and selectively, allowing for high-yield conjugation without the need for additional catalysts. The presence of the PEG spacer improves solubility and reduces steric hindrance during the conjugation process, making it suitable for various biological applications.
Applications in Biological Research
This compound is utilized in several key areas:
-
Antibody-Drug Conjugates (ADCs) :
- This compound serves as a linker in ADCs, connecting cytotoxic drugs to antibodies. This targeted delivery enhances therapeutic efficacy while minimizing off-target effects.
- Research indicates that ADCs using DBCO linkers demonstrate improved stability and bioactivity compared to traditional linkers .
- Protein Labeling :
- Nucleic Acid Modification :
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various biological contexts:
Example: ADCs Using DBCO Linkers
In a study focused on ADCs, researchers utilized this compound to conjugate a potent cytotoxic agent to an antibody targeting cancer cells. The resulting ADC showed significant tumor regression in preclinical models while exhibiting minimal systemic toxicity .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O7/c32-24(29-16-18-37-17-15-28(36)38-31-26(34)13-14-27(31)35)11-12-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDZSBPFYBWRTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.